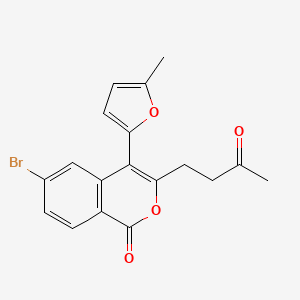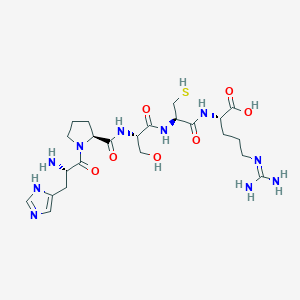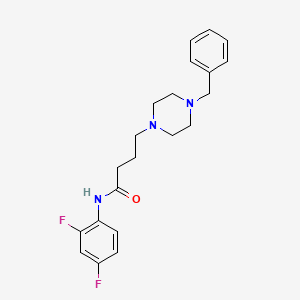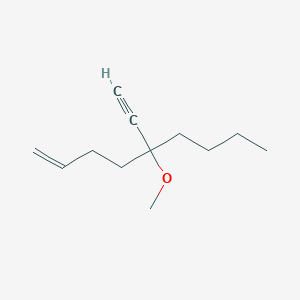![molecular formula C19H16N2 B14197854 1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)- CAS No. 918336-58-0](/img/structure/B14197854.png)
1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused pyridine and pyrrole ring system, with additional methyl and naphthalenyl substituents. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development and other scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)- typically involves multi-step procedures. One common approach starts with the preparation of the pyrrole ring, followed by the introduction of the pyridine moiety. The final steps involve the addition of the methyl and naphthalenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow techniques. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: The compound’s ability to interact with biological targets makes it a valuable tool for studying cellular processes and pathways.
Medicine: Its potential as a drug candidate is being investigated for various therapeutic areas, including cancer, inflammation, and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist. The specific pathways involved depend on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
1H-Pyrrolo[3,2-c]pyridine: Another fused pyridine-pyrrole compound with different substituents.
1H-Pyrrolo[2,3-b]pyridine: A similar structure with variations in the position of the pyridine ring.
Pyrrolopyrazine derivatives: Compounds with a similar core structure but different heteroatoms and substituents.
Uniqueness
1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)- stands out due to its specific substituents, which confer unique chemical and biological properties. These differences can affect the compound’s reactivity, selectivity, and overall utility in various applications.
属性
CAS 编号 |
918336-58-0 |
|---|---|
分子式 |
C19H16N2 |
分子量 |
272.3 g/mol |
IUPAC 名称 |
2,3-dimethyl-7-naphthalen-2-yl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C19H16N2/c1-12-13(2)21-19-17(12)9-10-20-18(19)16-8-7-14-5-3-4-6-15(14)11-16/h3-11,21H,1-2H3 |
InChI 键 |
XWSAIGGBGPXTPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C=CN=C2C3=CC4=CC=CC=C4C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)

![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)

![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
![(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14197841.png)


![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)

